4-(3-Hydroxybutyl)-2,6-dimethylphenol
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Overview
Description
4-(3-Hydroxybutyl)-2,6-dimethylphenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxybutyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxybutyl)-2,6-dimethylphenol typically involves the alkylation of 2,6-dimethylphenol with 3-chlorobutanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxybutyl)-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid.
Reduction: The phenolic hydroxyl group can be reduced to form an ether.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or alkyl halides.
Major Products Formed
Oxidation: 4-(3-Carboxybutyl)-2,6-dimethylphenol.
Reduction: 4-(3-Hydroxybutyl)-2,6-dimethylether.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-(3-Hydroxybutyl)-2,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxybutyl)-2,6-dimethylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the hydroxybutyl group can interact with lipid membranes, affecting their fluidity and permeability. These interactions can lead to various biological effects, such as anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxybutyl)-3-methylenetetrahydro-2H-pyran-2-one: A compound with a similar hydroxybutyl group but different core structure.
Poly(4-hydroxybutyrate): A polymer containing 4-hydroxybutyrate units, used in medical applications.
Uniqueness
4-(3-Hydroxybutyl)-2,6-dimethylphenol is unique due to its specific combination of a phenolic core with a hydroxybutyl side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H18O2 |
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Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-(3-hydroxybutyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C12H18O2/c1-8-6-11(5-4-10(3)13)7-9(2)12(8)14/h6-7,10,13-14H,4-5H2,1-3H3 |
InChI Key |
AEXXRXRRXGYHSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CCC(C)O |
Origin of Product |
United States |
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